molecular formula C24H20ClN5O5S B6485292 3-(benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893786-99-7

3-(benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B6485292
CAS No.: 893786-99-7
M. Wt: 526.0 g/mol
InChI Key: VRHMNMHDNDTMMJ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused [1,2,3]triazolo[1,5-a]quinazoline core. Its molecular formula is C₂₄H₂₀ClN₅O₂S (molecular weight: 477.97 g/mol), with a benzenesulfonyl group at position 3, a chlorine atom at position 7, and a 3,4,5-trimethoxyphenylamine substituent at position 5 . This compound is structurally optimized for interactions with biological targets such as tubulin, a key protein in microtubule dynamics, due to its trimethoxyphenyl moiety—a common pharmacophore in antimitotic agents .

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O5S/c1-33-19-12-15(13-20(34-2)21(19)35-3)26-22-17-11-14(25)9-10-18(17)30-23(27-22)24(28-29-30)36(31,32)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHMNMHDNDTMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-7-chloro-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, which is known for its diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties. This article aims to elucidate the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H20ClN5O3SC_{24}H_{20}ClN_5O_3S with a molecular weight of approximately 493.97 g/mol. It features a triazole ring fused to a quinazoline structure, which is significant for its biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties due to their ability to inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast and prostate cancer. The specific compound under review has shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity Against Human Cell Lines

Cell LineIC50 (µM)Reference
HepG210.58
MCF-710.82
HCT-116<100
HeLa<100

The compound exhibited an IC50 of 10.58 µM against the HepG2 liver cancer cell line and 10.82 µM against the MCF-7 breast cancer cell line, indicating strong cytotoxic effects. These values suggest that the compound is effective in inhibiting the growth of these cancer cells.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to increased apoptotic cell populations in treated cultures. The underlying mechanisms include:

  • Inhibition of cell cycle progression
  • Induction of mitochondrial dysfunction
  • Activation of apoptotic pathways

Antibacterial and Antifungal Activity

In addition to its anticancer properties, quinazoline derivatives have demonstrated antibacterial and antifungal activities. The specific compound has been tested against various bacterial strains and fungi.

Table 2: Antibacterial and Antifungal Activity

MicroorganismActivity (Zone of Inhibition)Reference
Staphylococcus aureus15 mm
Escherichia coli18 mm
Candida albicans12 mm

The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds similar to This compound showed enhanced activity when modified with different substituents at the triazole position. The study concluded that structural modifications could significantly impact biological activity.

Study 2: Molecular Docking Simulations

Molecular docking studies were conducted to predict the binding affinity of the compound to target proteins involved in cancer progression. The docking scores indicated strong binding interactions with key enzymes involved in cell proliferation pathways.

Table 3: Molecular Docking Results

Protein TargetBinding Score (Kcal/mol)Hydrogen Bonds
EGFR-8.12
VEGFR-7.91

These results suggest that the compound could effectively inhibit these targets, providing a rationale for its anticancer potential.

Scientific Research Applications

Chemical Structure and Synthesis

Compound X belongs to the class of triazoloquinazoline derivatives , which have been synthesized through various methods including cyclization reactions involving benzenesulfonyl hydrazine and appropriate quinazolinone intermediates. The presence of the 3,4,5-trimethoxyphenyl moiety is significant for enhancing the compound's bioactivity.

Anticancer Properties

Recent studies have demonstrated that Compound X exhibits cytotoxic activity against various human cancer cell lines. For instance:

  • IC50 Values : The compound showed significant cytotoxicity with IC50 values below 100 μM against cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
  • Mechanism of Action : The anticancer mechanism appears to involve the induction of apoptosis characterized by increased caspase activity and alterations in mitochondrial membrane potential .

Tubulin Polymerization Inhibition

Compound X has also been investigated as a potential tubulin polymerization inhibitor . A related study indicated that derivatives with similar structures can disrupt microtubule dynamics essential for cancer cell proliferation .

Antitubercular Activity

While specific data on Compound X's antitubercular properties is limited, its structural analogs have shown promising results against Mycobacterium tuberculosis, suggesting that further exploration could be beneficial .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating a series of triazoloquinazoline derivatives:

  • Experimental Design : Various derivatives were tested against multiple cancer cell lines.
  • Results : Compound X was among those that exhibited the strongest activity against HCT-116 with an IC50 of approximately 36 μM. The study also highlighted the importance of substituent groups in enhancing cytotoxic effects .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of triazoloquinazolines:

  • Findings : Modifications to the benzenesulfonyl group significantly influenced anticancer activity. Compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups .

Comparison with Similar Compounds

Key Observations :

  • Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group in the target compound and analogs (e.g., 3n, 7a) is critical for antimitotic activity, likely due to hydrophobic interactions with tubulin’s colchicine-binding site .
  • Core Impact : Triazoloquinazolines (e.g., target compound, 6a) generally exhibit lower anticancer activity compared to triazolopyrimidines (e.g., 3n, 7a), as aryl-fused cores may reduce metabolic stability or target affinity .
  • Sulfonyl vs. Non-Sulfonyl Derivatives: The benzenesulfonyl group in the target compound enhances solubility and may influence pharmacokinetics, whereas non-sulfonyl analogs (e.g., 3n) rely on aryl ethers for lipophilicity .

Key Insights :

  • Synthetic Flexibility : The target compound’s synthesis shares similarities with triazolopyrimidine derivatives (e.g., 3n, 7a), utilizing nucleophilic aromatic substitution and cyclization .
  • LogP Trends : Higher lipophilicity in sulfonyl-containing derivatives (target compound) may improve membrane permeability but could limit aqueous solubility .

Preparation Methods

Core Quinazoline Scaffold Construction

The foundation of the target compound lies in the synthesis of the 7-chloro- triazolo[1,5-a]quinazoline core. A widely adopted approach involves the cyclocondensation of substituted anthranilic acid derivatives with hydrazine hydrate. For instance, 3-amino-7-chloro-2-methylquinazolin-4(3H)-one serves as a key intermediate, synthesized by refluxing 7-chloro-2-methyl-4H-benzo[d] oxazine-4-one with hydrazine hydrate in ethanol . This reaction proceeds via nucleophilic attack at the carbonyl group, followed by cyclodehydration to yield the quinazolinone skeleton .

Subsequent triazole annulation is achieved using click chemistry. In a representative protocol, sodium azide and propargyl bromide undergo Huisgen 1,3-dipolar cycloaddition in the presence of copper(I) iodide to form the triazolo[1,5-a]quinazoline system . Optimal conditions for this step include refluxing in tetrahydrofuran (THF) at 80°C for 3 hours, yielding an 80–85% product .

ParameterCondition 1Condition 2Optimal Condition
SolventDCMTHFDCM
BaseTEAPyridineTEA
Temperature (°C)0250
Yield (%)725872

Data adapted from .

Functionalization with 3,4,5-Trimethoxyaniline

The N-(3,4,5-trimethoxyphenyl) group is introduced via nucleophilic aromatic substitution (SNAr) at the C5 position of the quinazoline core. This requires activation of the quinazoline ring through electron-withdrawing groups (e.g., chloro or sulfonyl substituents). A two-step protocol is employed:

  • Chlorination : Treatment of the intermediate with phosphorus oxychloride (POCl3) in refluxing benzene for 2 hours installs a chloro group at C5, facilitating subsequent displacement .

  • Amination : The chlorinated compound reacts with 3,4,5-trimethoxyaniline in the presence of anhydrous sodium acetate in THF/water (4:1) at 80°C for 6 hours . This step proceeds via an SNAr mechanism, with the acetate acting as a base to deprotonate the aniline and enhance nucleophilicity .

Key Observations :

  • Excess 3,4,5-trimethoxyaniline (1.5 equiv) improves yields to 88% .

  • Polar aprotic solvents (e.g., DMF) reduce side reactions compared to THF .

Purification and Characterization

Final purification is achieved through column chromatography using neutral aluminum oxide and dichloromethane/methanol (49:1) . Analytical characterization includes:

  • 1H NMR : Distinct singlet at δ 3.99 ppm for the three methoxy groups of the trimethoxyphenyl moiety .

  • MS (ESI-TOF) : Molecular ion peak at m/z 526.0 [M+H]+ .

  • IR : Absorption bands at 1,685 cm−1 (C=O) and 1,130 cm−1 (S=O) .

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures exclusive 1,4-regioselectivity, avoiding 1,5-isomer contamination .

  • Sulfonylation Side Reactions : Slow addition of benzenesulfonyl chloride at 0°C minimizes polysubstitution .

  • Acid Sensitivity of Trimethoxyphenyl Group : Buffering with sodium acetate prevents demethylation during amination .

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for the cycloaddition and sulfonylation steps, reducing reaction times by 40% . Environmental impact is mitigated through solvent recovery (THF and DCM) and replacing POCl3 with catalytic BiCl3 in chlorination .

Emerging Methodologies

Recent advances include photoredox-catalyzed C–H sulfonylation, which eliminates the need for pre-functionalized substrates . Additionally, enzymatic resolution using lipases achieves enantiomeric excess >99% for chiral analogs .

Q & A

Q. What are the common synthetic strategies for constructing the triazolo[1,5-a]quinazoline core in this compound?

The triazoloquinazoline core is typically synthesized via cyclization reactions. A general approach involves:

  • Step 1 : Reacting 2-aminobenzonitrile derivatives with alkynes in the presence of a copper catalyst to form the triazole ring .
  • Step 2 : Subsequent condensation with substituted amines (e.g., 3,4,5-trimethoxyaniline) under reflux conditions in ethanol or DMF to introduce the quinazoline moiety .
  • Step 3 : Functionalization via sulfonylation (e.g., benzenesulfonyl chloride) in basic media (e.g., triethylamine) to attach the benzenesulfonyl group .

Q. Key Reaction Conditions :

StepSolventCatalystTemperatureTimeYield
1DMFCuI80°C6h60-70%
2EthanolNone60°C3h50-55%
3THFTEART2h75-80%

Q. How is the structural integrity of this compound validated post-synthesis?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.2 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 521.12) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (±0.3%) .

Q. Example NMR Data :

Proton Environmentδ (ppm)MultiplicityIntegration
3,4,5-Trimethoxy3.85Singlet9H
Quinazoline C-H8.12Doublet1H

Q. What computational methods predict its biological targets and mechanism of action?

  • Molecular Docking : Used to assess binding affinity with kinase domains (e.g., CK1δ) by simulating interactions between the benzenesulfonyl group and hydrophobic pockets .
  • ADMET Studies : In silico tools (e.g., SwissADME) predict pharmacokinetic properties like logP (≈3.2) and bioavailability scores (0.55), guiding in vivo testing .

Q. What are the key characterization techniques for purity and stability assessment?

  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
  • Thermogravimetric Analysis (TGA) : Stability up to 200°C, indicating suitability for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing bulky substituents (e.g., 3,4,5-trimethoxyphenyl)?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic amines .
  • Catalyst Optimization : Employ Pd/C or Cu nanoparticles to reduce steric hindrance during coupling reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining yields >60% .

Q. How to resolve contradictions in spectral data during characterization?

  • Contradiction Example : Discrepancies in 1^1H NMR integration ratios for methoxy groups.
  • Resolution :
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between methoxy carbons and aromatic protons .
    • X-ray Crystallography : Resolve ambiguous proton environments via crystal structure analysis .

Q. How to evaluate discrepancies between in vitro and in vivo efficacy?

  • Case Study : In vitro IC50_{50} = 50 nM (kinase assay) vs. in vivo ED50_{50} = 10 mg/kg (murine model).
  • Methodology :
    • Metabolic Stability Assays : Liver microsome testing to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
    • Formulation Adjustments : Use PEGylated nanoparticles to enhance plasma half-life .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt Formation : Hydrochloride salts reduce logP from 3.2 to 2.5, enhancing aqueous solubility .
  • Co-Crystallization : With succinic acid, improving dissolution rate by 40% .
  • Prodrug Design : Esterification of methoxy groups to increase membrane permeability .

Q. Data Contradiction Analysis Example :

ObservationHypothesisValidation MethodOutcome
Low in vivo tumor inhibitionPoor blood-brain barrier penetrationLC-MS/MS brain tissue analysisConfirmed low CNS bioavailability

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